Hypaconine

Vue d'ensemble

Description

L'hypaconine est un alcaloïde diterpénique de formule moléculaire C24H39NO8. Ce composé est connu pour sa forte activité cardiaque et a fait l'objet de diverses études pharmacologiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'hypaconine peut être synthétisée par extraction des racines latérales d'Aconitum carmichaeli. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la purification et la cristallisation . Les conditions de réaction spécifiques pour la synthèse de l'this compound impliquent l'utilisation du méthanol comme solvant et diverses techniques chromatographiques pour la purification .

Méthodes de Production Industrielle : La production industrielle de l'this compound n'est pas largement documentée, mais elle suit généralement les mêmes principes que la synthèse en laboratoire. L'extraction à grande échelle nécessiterait une optimisation de l'utilisation des solvants, des méthodes de purification et des techniques de cristallisation pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : L'hypaconine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former différents dérivés, qui peuvent présenter des activités pharmacologiques variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound, modifiant potentiellement son activité biologique.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont couramment utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

L'this compound a plusieurs applications en recherche scientifique, notamment :

Chimie : L'this compound est utilisée comme composé modèle pour étudier le comportement chimique des alcaloïdes diterpéniques.

Biologie : Elle est étudiée pour ses effets sur les processus cellulaires et son potentiel en tant que composé bioactif.

5. Mécanisme d'Action

L'this compound exerce ses effets principalement par son interaction avec les cellules cardiaques. Elle améliore la contractilité cardiaque en modulant les canaux ioniques du calcium et en augmentant les niveaux de calcium intracellulaire. Cette action conduit à des contractions cardiaques plus fortes et plus efficaces . Les cibles moléculaires de l'this compound comprennent divers canaux ioniques et récepteurs impliqués dans la fonction cardiaque .

Composés Similaires :

Aconitine : Un autre alcaloïde diterpénique des espèces Aconitum, connu pour ses effets cardiotoxiques puissants.

Beiwutinine : Un composé apparenté présentant une activité cardiaque similaire, mais moins étudié que l'this compound.

Unicité de l'this compound : L'this compound est unique en raison de sa puissance relativement élevée et de sa toxicité inférieure par rapport aux autres alcaloïdes diterpéniques. Son interaction spécifique avec les canaux ioniques cardiaques et sa capacité à améliorer la contractilité cardiaque en font un composé précieux pour la poursuite de la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Pharmacological Properties

Hypaconine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry:

- Cardiovascular Effects : this compound has been shown to influence cardiac function. In isolated guinea pig atria, it demonstrated positive inotropic and chronotropic effects at specific concentrations, indicating its potential as a cardiac stimulant. However, at higher concentrations, it can lead to inhibition of contractions and arrhythmias .

- Analgesic and Anti-inflammatory Effects : Research indicates that this compound possesses analgesic properties, which could be beneficial in treating pain. It has been studied for its anti-inflammatory effects in various models, suggesting a potential role in managing inflammatory conditions .

- Neurological Implications : Some studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter release may offer insights into therapeutic avenues for neurodegenerative diseases .

Toxicological Considerations

Despite its potential therapeutic benefits, this compound is also associated with toxicity:

- Toxicity Profile : this compound is classified as a toxic alkaloid. Its consumption can lead to serious adverse effects such as cardiovascular disturbances and gastrointestinal toxicity. The safety profile necessitates careful dosage regulation and monitoring during clinical applications .

- Detoxification Strategies : Research has focused on processing methods for Aconitum species to reduce this compound's toxicity while preserving its beneficial properties. Techniques such as molecular networking have been employed to analyze processed products for their safety and efficacy .

Clinical Applications

This compound's applications extend into traditional medicine and modern pharmacotherapy:

- Traditional Chinese Medicine : In traditional Chinese medicine, this compound is used for its warming properties and is incorporated into various formulations aimed at treating conditions like cold-induced pain and weakness .

- Potential Drug Development : Given its pharmacological profile, this compound is being investigated for development into new therapeutic agents. Its unique mechanism of action presents opportunities for novel drug formulations targeting cardiovascular and inflammatory disorders .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

Mécanisme D'action

Hypaconine exerts its effects primarily through its interaction with cardiac cells. It enhances cardiac contractility by modulating calcium ion channels and increasing intracellular calcium levels. This action leads to stronger and more efficient heart contractions . The molecular targets of this compound include various ion channels and receptors involved in cardiac function .

Comparaison Avec Des Composés Similaires

Aconitine: Another diterpene alkaloid from Aconitum species, known for its potent cardiotoxic effects.

Beiwutinine: A related compound with similar cardiac activity but less studied compared to this compound.

Uniqueness of this compound: this compound is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Hypaconine is a C19-diterpenoid alkaloid primarily derived from the Aconitum species, particularly Aconitum carmichaelii, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

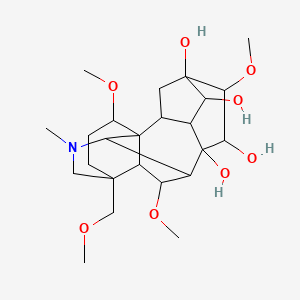

This compound is characterized by its unique chemical structure, which includes a bicyclic core typical of diterpenoid alkaloids. Its molecular formula is , and it possesses significant pharmacological properties attributed to its interaction with various biological targets.

This compound exerts its biological effects through several mechanisms:

- Ion Channel Modulation : this compound has been shown to influence ion channels, particularly sodium channels, which play a critical role in neuronal excitability and muscle contraction. Studies indicate that this compound can induce flaccid paralysis in animal models by blocking these channels, similar to other aconitine derivatives .

- Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation .

- Cardiac Effects : this compound has demonstrated notable effects on cardiac tissues. In isolated bullfrog hearts, this compound was observed to modulate cardiac contractility and rhythm, indicating potential applications in treating heart-related ailments .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Toxicological Studies : A significant body of research has focused on the toxicological profile of this compound. In animal models, this compound's dose-dependent toxicity was documented, revealing that even low concentrations could lead to severe physiological effects, including respiratory failure and death due to its potent neurotoxic properties .

- Therapeutic Potential : In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in models of arthritis, suggesting its potential as a treatment for chronic inflammatory conditions .

- Cardiovascular Research : A systematic review highlighted this compound's effects on cardiac tissues, noting its ability to enhance myocardial contractility while also presenting risks associated with arrhythmias at elevated doses. This duality presents both opportunities and challenges for clinical applications in cardiology .

Propriétés

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Hypaconine and where is it found?

A1: this compound is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including this compound.

Q2: What is the chemical structure and formula of this compound?

A2: this compound has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []

Q3: How does this compound exert its cardiac effects?

A3: While the exact mechanism is still under investigation, research suggests that this compound, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.

Q4: What are the known metabolites of this compound?

A4: Studies using LC/MS/MS have identified several metabolites of this compound, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of this compound in biological systems.

Q5: How does the processing of Aconitum carmichaeli Debx affect this compound levels?

A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like this compound. [, , ]

Q6: How is this compound content measured in Aconitum carmichaeli Debx and biological samples?

A6: Several analytical techniques are employed to quantify this compound levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of this compound in complex matrices.

Q7: What are the safety concerns associated with this compound?

A9: this compound, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.